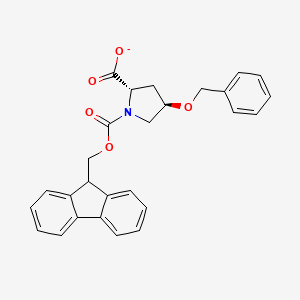

1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Hyp(Bzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-4-hydroxyproline benzyl ester, is a derivative of hydroxyproline. Hydroxyproline is a non-standard amino acid, often found in collagen. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group, while the benzyl ester protects the hydroxyl group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and structures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Hyp(Bzl)-OH typically involves the protection of the hydroxyl group of hydroxyproline with a benzyl group, followed by the protection of the amino group with an Fmoc group. The process can be summarized as follows:

Protection of Hydroxyl Group: Hydroxyproline is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form the benzyl ester.

Protection of Amino Group: The benzyl ester is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to form Fmoc-Hyp(Bzl)-OH.

Industrial Production Methods

In an industrial setting, the production of Fmoc-Hyp(Bzl)-OH follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Hyp(Bzl)-OH can undergo several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the benzyl ester can be removed using hydrogenation.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester removal.

Coupling: HBTU or DIC in the presence of a base like DIPEA.

Major Products Formed

Deprotection: Removal of the Fmoc group yields Hyp(Bzl)-OH, and subsequent removal of the benzyl group yields hydroxyproline.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Wissenschaftliche Forschungsanwendungen

Fmoc-Hyp(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used in the synthesis of peptides and proteins with specific sequences and structures.

Biology: Employed in the study of collagen and other proteins containing hydroxyproline.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Wirkmechanismus

The primary function of Fmoc-Hyp(Bzl)-OH is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The benzyl ester protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound’s mechanism of action involves the stepwise addition of amino acids to form a peptide chain, with the protecting groups being removed at specific stages to allow for the formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Hyp-OH: Similar to Fmoc-Hyp(Bzl)-OH but without the benzyl ester protecting group.

Fmoc-Pro-OH: A derivative of proline with an Fmoc protecting group but lacking the hydroxyl group.

Uniqueness

Fmoc-Hyp(Bzl)-OH is unique due to the presence of both the Fmoc and benzyl ester protecting groups, which allow for selective protection and deprotection during peptide synthesis. This makes it particularly useful for synthesizing peptides with specific sequences and structures, especially those containing hydroxyproline.

Biologische Aktivität

1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4R)- is a chiral organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its complex interactions with biological systems.

Structural Characteristics

The compound features a pyrrolidine ring with two carboxylic acid groups at positions 1 and 2, a fluorenylmethoxycarbonyl group at position 4, and a tert-butyl ester at position 1. Its chirality, specifically the (2S,4R) configuration, is crucial for its biological interactions and reactivity profiles.

| Structural Feature | Description |

|---|---|

| Pyrrolidine Ring | Core structure with two carboxylic acid groups |

| Fluorenyl Group | Enhances lipophilicity and potential bioactivity |

| Chirality | (2S,4R) configuration influences pharmacodynamics |

Biological Activity

Research indicates that derivatives of pyrrolidinedicarboxylic acids exhibit a range of biological activities. The specific biological activity of the compound requires further investigation but parallels have been drawn with similar compounds that demonstrate:

- Antiviral Properties : Some pyrrolidine derivatives have shown promise as inhibitors of viral proteases, particularly in the context of hepatitis C virus (HCV) treatment. For instance, studies on related compounds suggest they may inhibit HCV protease effectively .

- Neuroprotective Effects : Certain derivatives have been studied for their potential neuroprotective properties against neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

- Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial effects against various pathogens.

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives:

- HCV Protease Inhibition : A study found that specific pyrrolidine derivatives exhibited significant inhibition of HCV protease activity. The structure-activity relationship indicated that modifications at the pyrrolidine ring could enhance bioactivity and selectivity .

- Neuroprotective Properties : In a model of neurodegeneration, a related compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in treating neurodegenerative disorders .

- Antimicrobial Screening : A series of pyrrolidine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing activity.

The biological activity of 1,2-Pyrrolidinedicarboxylic acid derivatives is often linked to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many derivatives act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.

- Receptor Modulation : Some compounds may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Eigenschaften

Molekularformel |

C27H24NO5- |

|---|---|

Molekulargewicht |

442.5 g/mol |

IUPAC-Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/p-1/t19-,25+/m1/s1 |

InChI-Schlüssel |

XGFMHBUVVWZBFT-CLOONOSVSA-M |

Isomerische SMILES |

C1[C@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |

Kanonische SMILES |

C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.